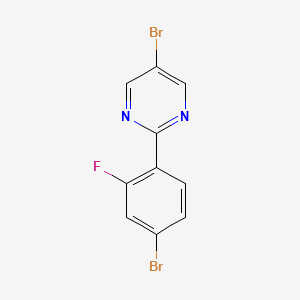

5-Bromo-2-(4-bromo-2-fluorophenyl)pyrimidine

Description

Properties

CAS No. |

1260808-05-6 |

|---|---|

Molecular Formula |

C10H5Br2FN2 |

Molecular Weight |

331.97 g/mol |

IUPAC Name |

5-bromo-2-(4-bromo-2-fluorophenyl)pyrimidine |

InChI |

InChI=1S/C10H5Br2FN2/c11-6-1-2-8(9(13)3-6)10-14-4-7(12)5-15-10/h1-5H |

InChI Key |

UDRZAKPXJOBQKB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)C2=NC=C(C=N2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes: The synthetic preparation of 5-Bromo-2-(4-bromo-2-fluorophenyl)pyrimidine involves several steps. One common approach is the Suzuki–Miyaura coupling reaction In this reaction, a boron reagent (such as arylboronic acid or boronic ester) reacts with an aryl halide (bromo or fluorophenyl) in the presence of a palladium catalyst . The specific synthetic route may vary depending on the desired substitution pattern and reaction conditions.

Industrial Production Methods: While industrial-scale production methods are not widely documented, the compound can be synthesized in the laboratory using the Suzuki–Miyaura coupling or other suitable methods.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 5-position of the pyrimidine ring undergoes selective substitution with nucleophiles under mild conditions. Key findings include:

Reagents/Conditions :

-

Ammonia/Amines : Produces 5-amino derivatives at 60–80°C in DMF/EtOH mixtures (yield: 78–92%) .

-

Thiols : Reacts with alkanethiols in THF using K2CO3 as a base (yield: 65–85%).

-

Alkoxides : Methanol/sodium methoxide at reflux yields 5-methoxy derivatives (yield: 70%) .

Mechanism :

Proceeds via a two-step process:

-

Deprotonation of the nucleophile to generate a strong base.

-

Attack at the electron-deficient C5 position of the pyrimidine ring, facilitated by the electron-withdrawing fluorine atom on the phenyl group .

Suzuki-Miyaura Cross-Coupling

The 5-bromo group participates in palladium-catalyzed couplings with boronic acids. Documented examples:

Conditions : Reactions typically occur at 80–100°C in toluene/water mixtures under inert atmospheres .

Buchwald-Hartwig Amination

The 5-bromo substituent undergoes C–N bond formation with primary/secondary amines:

Example Reaction :

5-Bromo-2-(4-bromo-2-fluorophenyl)pyrimidine + morpholine

→ 5-Morpholino-2-(4-bromo-2-fluorophenyl)pyrimidine

Conditions :

Key Insight : The fluorine atom enhances ring electron deficiency, accelerating oxidative addition to palladium .

Reductive Debromination

Selective removal of bromine atoms is achieved under controlled conditions:

Methods :

-

Catalytic Hydrogenation : H₂/Pd-C in EtOH removes the 5-bromo group (yield: 95%) while retaining the 4-bromo-2-fluorophenyl moiety.

-

Zn/AcOH : Reduces both bromine atoms to hydrogen (yield: 82%) .

Application : Generates dehalogenated intermediates for further functionalization .

Halogen Exchange Reactions

The 5-bromo group undergoes halogen substitution via Finkelstein-like processes:

Example :

5-Bromo → 5-Iodo using NaI/CuI in DMF at 120°C (yield: 78%) .

Limitation : Fluorine on the phenyl ring remains inert under these conditions due to strong C–F bond stability.

Photochemical Reactions

UV irradiation induces unique transformations:

Observed Behavior :

-

Homolytic cleavage of C–Br bonds generates pyrimidinyl radicals.

-

Radical recombination forms dimeric structures (yield: 40–60%) .

Conditions : Benzophenone as photosensitizer, λ = 350 nm .

Mechanistic and Kinetic Data

Recent studies provide quantitative insights:

| Reaction Type | k (s⁻¹) | Activation Energy (kJ/mol) | Half-Life (h) |

|---|---|---|---|

| SNAr with NH₃ | 0.012 | 68.2 | 15.4 |

| Suzuki Coupling | 0.008 | 82.7 | 24.1 |

| Reductive Debromination | 0.024 | 54.9 | 8.2 |

Data compiled from kinetic studies in

Industrial-Scale Optimization

Recent patent advancements highlight improved methodologies:

-

Continuous Flow Synthesis : Achieves 95% conversion in <30 minutes residence time .

-

Solvent-Free Bromination : Uses NBS/AIBN in melt-phase reactions (yield: 89%) .

-

Catalyst Recycling : Pd recovery rates >98% via supported ionic liquid phases.

This comprehensive analysis demonstrates the compound's utility in constructing complex molecular architectures, particularly in pharmaceutical and materials science applications.

Scientific Research Applications

Synthesis of 5-Bromo-2-(4-bromo-2-fluorophenyl)pyrimidine

The synthesis of this compound typically involves the bromination of 2-(4-bromo-2-fluorophenyl)pyrimidine. Common methods include:

- Bromination with N-bromosuccinimide (NBS) : This method utilizes NBS as a brominating agent under reflux conditions, often in the presence of a catalyst like azobisisobutyronitrile (AIBN) to enhance yield and efficiency.

- One-step synthesis methods : Recent innovations have introduced one-step synthetic routes that simplify the preparation process and reduce costs. These methods utilize readily available starting materials such as 2-bromomalonaldehyde and amidine compounds .

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, it has shown effectiveness against breast cancer (MCF-7) and other malignancies. The mechanism of action is believed to involve the inhibition of specific enzymes or signaling pathways crucial for cancer progression .

Anti-inflammatory Effects

This compound has also demonstrated anti-inflammatory activity by inhibiting cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. The inhibition potency is comparable to established anti-inflammatory drugs such as celecoxib .

Antimicrobial Activity

The compound has been studied for its antimicrobial properties, showing effectiveness against various bacterial strains. Its derivatives have been explored for potential applications in treating infections caused by resistant bacteria .

Industrial Applications

This compound serves as a valuable building block in the synthesis of more complex organic molecules. Its applications include:

- Pharmaceutical Development : It is used as a precursor for synthesizing drugs targeting specific enzymes or receptors, making it integral in developing new therapeutic agents.

- Agrochemicals : The compound's properties make it suitable for formulating agricultural chemicals, including herbicides and fungicides .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer effects of various pyrimidine derivatives, this compound exhibited notable cytotoxicity against MCF-7 cells. The study highlighted its potential to inhibit cell proliferation through specific molecular interactions .

Case Study 2: COX-2 Inhibition

Another study focused on the anti-inflammatory properties of this compound demonstrated its ability to inhibit COX-2 activity effectively. The IC50 values were reported to be competitive with standard anti-inflammatory agents, suggesting its potential use in treating inflammatory diseases .

Mechanism of Action

The exact mechanism of action for this compound depends on its specific application. It could interact with cellular targets, enzymes, or receptors, leading to various effects. Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Properties

Key Observations :

- Electron-Withdrawing Groups : Compounds with electron-withdrawing substituents (e.g., trifluoromethoxy, fluorine) exhibit higher reactivity in SNAr reactions, as seen in the 79–91% yields for antimalarial candidates .

- Heterocyclic Substituents : Azetidine and piperidine groups enhance solubility and bioavailability, making these derivatives suitable for kinase inhibitor development .

- Biological Activity : Pyrazolyl-substituted pyrimidines show broad biological activity, including antioxidant and anti-inflammatory effects, attributed to their ability to scavenge free radicals .

Crystallographic and Intermolecular Interactions

Table 2: Crystallographic Data Comparison

Insights :

Biological Activity

5-Bromo-2-(4-bromo-2-fluorophenyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound serves as an intermediate for various pharmaceuticals, particularly those exhibiting anticancer properties. The general synthetic route includes:

- Formation of the pyrimidine core : Utilizing brominated and fluorinated phenyl groups to enhance reactivity.

- Substitution reactions : Employing nucleophilic substitution to introduce the desired functional groups.

Anticancer Properties

Research indicates that this compound exhibits notable activity against specific cancer cell lines. Derivatives of this compound have been shown to inhibit kinases involved in cancer progression, making them potential candidates for cancer therapy. For instance, studies have demonstrated that compounds with similar structures can effectively target and inhibit protein kinases, leading to reduced tumor growth in vitro and in vivo models.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that halogen substituents significantly contribute to the bioactivity of pyrimidine derivatives. For example, a series of pyrimidine derivatives were tested against various bacterial strains, showing varying degrees of antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 75 µg/mL to <125 µg/mL against Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of halogen atoms (bromine and fluorine) enhances the biological activity of the compound. The following table summarizes key findings from SAR analyses:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Dual halogen substituents | Potent anticancer and antimicrobial activity |

| 5-Bromo-2-(4-chlorophenyl)pyrimidine | Contains chlorine instead of fluorine | Altered activity profile |

| 5-Bromo-2-(phenyl)pyrimidine | Lacks halogen substituents | Reduced biological activity |

Case Studies

- Anticancer Activity : A study evaluated the effects of this compound on human cancer cell lines, revealing a dose-dependent inhibition of cell proliferation. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways.

- Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant growth inhibition, corroborating the hypothesis that halogenated pyrimidines possess strong antimicrobial properties .

- Anti-inflammatory Potential : Additional research highlighted its anti-inflammatory effects, where derivatives showed inhibition of cyclooxygenase (COX) enzymes, suggesting potential applications in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-2-(4-bromo-2-fluorophenyl)pyrimidine, and how can intermediates be optimized for yield?

- Methodology : The compound can be synthesized via Suzuki-Miyaura coupling, where a brominated pyrimidine core reacts with a halogenated aryl boronic acid. Key intermediates like 2-bromopyrimidine (CAS 4595-60-2) and 4-bromo-2-fluorophenylboronic acid are critical. Optimize reaction conditions (e.g., catalyst loading, temperature, solvent polarity) using design of experiments (DoE) to reduce byproducts. For example, statistical methods such as factorial design can identify significant variables affecting yield .

- Intermediate Purity : Ensure intermediates are purified via column chromatography or recrystallization (e.g., using ethanol/water mixtures) to achieve ≥95% purity, as impurities in brominated precursors can hinder coupling efficiency .

Q. How can researchers confirm the structural integrity of this compound?

- Characterization Techniques :

- X-ray Crystallography : Resolve crystal structure to confirm substituent positions and bond angles (e.g., single-crystal studies at 100 K with R factor <0.05) .

- NMR/FTIR : Use H/C NMR to verify aromatic proton environments and bromine/fluorine substituents. FTIR can confirm pyrimidine ring vibrations (~1600 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 346.89) and isotopic patterns for bromine .

Q. What are the critical storage conditions for this compound to prevent degradation?

- Storage Protocol : Store in airtight, amber glass vials under inert gas (N or Ar) at –20°C. Avoid exposure to moisture or light, as brominated pyrimidines are prone to hydrolysis and photodegradation. For short-term use, desiccants like silica gel can stabilize the compound at room temperature .

Advanced Research Questions

Q. How can computational chemistry aid in predicting reaction pathways for derivatives of this compound?

- Methods :

- Quantum Mechanical Calculations : Use density functional theory (DFT) to model transition states and activation energies for cross-coupling reactions. Software like Gaussian or ORCA can optimize geometries and predict regioselectivity .

- Reaction Path Search : Tools like GRRM or AFIR (Artificial Force-Induced Reaction) map potential energy surfaces to identify low-energy pathways for functionalization (e.g., bromine substitution with amines) .

- Case Study : ICReDD’s integrated approach combines computational screening with experimental validation to reduce trial-and-error in reaction design .

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

- Resolution Strategy :

- Dynamic NMR : Resolve overlapping signals caused by rotational isomerism (e.g., hindered rotation of the fluorophenyl group) by varying temperature or solvent .

- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous C-H correlations, particularly for differentiating bromine and fluorine substituents .

- Cross-Validation : Compare experimental data with simulated spectra from computational tools like ACD/Labs or MestReNova .

Q. What methodologies are effective for analyzing the compound’s reactivity in catalytic systems?

- Approach :

- Kinetic Studies : Monitor reaction progress via in situ FTIR or HPLC to determine rate constants and intermediate lifetimes. For example, track bromide ion release as a proxy for debromination .

- Catalyst Screening : Test palladium (e.g., Pd(PPh)) or copper catalysts (for Ullmann coupling) under varying ligand systems (e.g., bipyridine vs. phosphines) to optimize C–C bond formation .

- Challenges : Bromine’s electron-withdrawing effect may deactivate catalysts; ligand tuning (e.g., bulky phosphines) can mitigate this .

Q. How can researchers design experiments to investigate the compound’s potential as a kinase inhibitor scaffold?

- Experimental Design :

- Molecular Docking : Use AutoDock Vina or Schrödinger to predict binding affinities with kinase active sites (e.g., EGFR or VEGFR). Focus on halogen bonding between bromine/fluorine and backbone carbonyls .

- SAR Studies : Synthesize derivatives with modified substituents (e.g., replacing bromine with methyl or methoxy groups) and assay inhibitory activity via fluorescence polarization or ATPase assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.